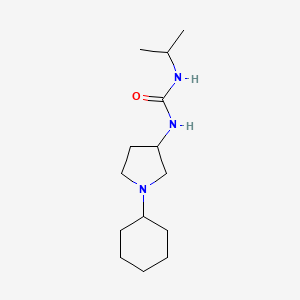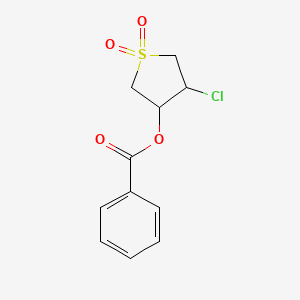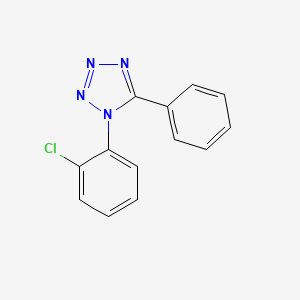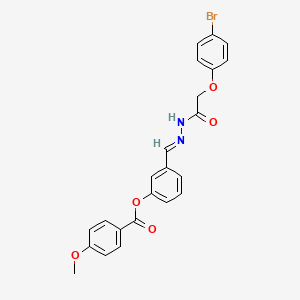
Urea, 1-(1-cyclohexyl-3-pyrrolidinyl)-3-isopropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclohexyl-3-pyrrolidinyl)-N’-isopropylurea is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, a pyrrolidinyl group, and an isopropylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexyl-3-pyrrolidinyl)-N’-isopropylurea typically involves the reaction of 1-cyclohexyl-3-pyrrolidinylamine with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0°C to room temperature. The reaction proceeds through the formation of a urea linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of N-(1-cyclohexyl-3-pyrrolidinyl)-N’-isopropylurea may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N-(1-cyclohexyl-3-pyrrolidinyl)-N’-isopropylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; conditions vary depending on the desired substitution.
Major Products Formed
科学的研究の応用
N-(1-cyclohexyl-3-pyrrolidinyl)-N’-isopropylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(1-cyclohexyl-3-pyrrolidinyl)-N’-isopropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- N-(1-cyclohexyl-3-pyrrolidinyl)-2-fluorobenzamide
- N-(1-cyclohexyl-3-pyrrolidinyl)-N-methyl-1-naphthamide
- 4-amino-N-(1-cyclohexyl-3-pyrrolidinyl)-N-methylbenzamide
Uniqueness
N-(1-cyclohexyl-3-pyrrolidinyl)-N’-isopropylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
19985-20-7 |
|---|---|
分子式 |
C14H27N3O |
分子量 |
253.38 g/mol |
IUPAC名 |
1-(1-cyclohexylpyrrolidin-3-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C14H27N3O/c1-11(2)15-14(18)16-12-8-9-17(10-12)13-6-4-3-5-7-13/h11-13H,3-10H2,1-2H3,(H2,15,16,18) |
InChIキー |
WBNZGIQYZGXCBT-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)NC1CCN(C1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(2-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12001301.png)
![4-Methoxybenzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12001311.png)









![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)
